2-Pyridinamine, 5-chloro-N-nitro-
Description
The compound 2-Pyridinamine, 5-chloro-N-nitro- (hypothetical IUPAC name; exact structure inferred from evidence) is a nitropyridine derivative featuring a pyridine ring substituted with an amino group at position 2, a chlorine atom at position 5, and a nitro group. While the exact nomenclature requires clarification (e.g., whether the nitro group is attached to the amine or the ring), analogous compounds in the evidence suggest its structural and functional relevance. For instance, 2-Chloro-5-nitropyridin-4-amine (CAS: 4548-45-2) shares similarities, with a nitro group at position 5, chlorine at position 2, and an amine at position 4, forming hydrogen-bonded networks critical for crystal stability . Such compounds are pivotal in organic synthesis, particularly for constructing heterocyclic drugs and cytokine inhibitors .
Properties
CAS No. |
31396-27-7 |
|---|---|
Molecular Formula |
C5H4ClN3O2 |
Molecular Weight |
173.56 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)nitramide |
InChI |
InChI=1S/C5H4ClN3O2/c6-4-1-2-5(7-3-4)8-9(10)11/h1-3H,(H,7,8) |
InChI Key |
QQWQTKAWRHASHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)N[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Mixed Acid Nitration
The most widely reported method involves nitrating 5-chloro-2-aminopyridine using a HNO₃/H₂SO₄ system.
Procedure (adapted from CN103819398A):
- Reaction Setup : Dissolve 5-chloro-2-aminopyridine (1 mol) in concentrated H₂SO₄ (4 mol) at 0–5°C.
- Nitration : Add 65% HNO₃ (1.1 mol) dropwise over 2 hours, maintaining temperature <30°C.
- Quenching : Pour the mixture into ice water, adjust pH to 3–5 with NH₃, and filter.
- Purification : Recrystallize from ethanol/water (1:2 v/v) to isolate the product.
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Purity (HPLC) | 95–99% |
| Byproducts | 4-Amino-2-chloro-5-nitropyridine (15–25%) |
Mechanistic Insight :
The nitronium ion (NO₂⁺) generated in the mixed acid system targets the amino group, forming the N-nitro derivative. Steric hindrance from the chlorine at position 5 favors substitution at the amino group over ring nitration.
Microreactor-Assisted Nitration
Continuous-Flow Synthesis
Microreactor technology improves heat transfer and reduces side reactions (CN104447522A).
Procedure :
- Feed Preparation :
- Stream A : 5-Chloro-2-aminopyridine (2 M in CH₂Cl₂).
- Stream B : HNO₃ (2.39 M in H₂SO₄).
- Reaction : Mix streams at 40°C in a silicon carbide microreactor (residence time: 35 sec).
- Workup : Neutralize with NaOH, extract with ethyl acetate, and concentrate.
| Parameter | Batch Method | Microreactor |
|---|---|---|
| Yield | 54% | 78% |
| Reaction Time | 12 h | 35 sec |
| Purity | 95% | 99.4% |
Advantages :
- Enhanced mass transfer reduces localized overheating.
- Scalable for industrial production with >10 kg/day throughput.
Protection-Nitration-Deprotection Strategy
Acetylation Approach
To prevent over-nitration, the amino group is temporarily acetylated.
Procedure :
- Protection : React 5-chloro-2-aminopyridine with acetic anhydride (1.2 eq) in pyridine (0°C, 2 h).
- Nitration : Treat the acetylated intermediate with fuming HNO₃ (2 eq) at –5°C.
- Deprotection : Hydrolyze with 20% NaOH under reflux (1 h).
Data :
| Step | Yield | Key Conditions |
|---|---|---|
| Acetylation | 92% | 0°C, Pyridine catalyst |
| Nitration | 80% | –5°C, 2 h |
| Global Yield | 64% | — |
Limitations :
- Additional steps reduce overall efficiency.
- Risk of hydrolysis side products during deprotection.
Alternative Nitrating Agents
Acetyl Nitrate (HNO₃/Ac₂O)
A milder nitrating agent for temperature-sensitive substrates.
Procedure :
- Prepare acetyl nitrate by mixing HNO₃ (1.5 eq) and Ac₂O (2 eq) at 0°C.
- Add 5-chloro-2-aminopyridine (1 eq) in CH₂Cl₂, stir at 25°C for 6 h.
- Quench with NaHCO₃ and extract.
Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity | 91% |
| Byproducts | <5% |
Advantages :
- Reduced decomposition compared to mixed acid.
- Suitable for lab-scale synthesis.
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Mixed Acid | 75–85 | 95–99 | High | Low |
| Microreactor | 78 | 99.4 | Very High | Medium |
| Protection Strategy | 64 | 90 | Medium | High |
| Acetyl Nitrate | 68 | 91 | Low | Medium |
Key Observations :
- Industrial settings favor mixed acid or microreactor methods for cost and yield.
- Protection strategies are reserved for substrates prone to oxidation.
Challenges and Mitigation Strategies
Regioselectivity
Byproduct Formation
- Common Byproducts : Di-nitro derivatives, chlorinated impurities.
- Mitigation :
- Strict temperature control (<30°C).
- Purification via column chromatography (SiO₂, hexane/EtOAc 3:1).
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 5-chloro-N-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-chloro-5-aminopyridine, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2-Pyridinamine, 5-chloro-N-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 5-chloro-N-nitro- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it replaces other functional groups on aromatic rings. Additionally, its nitro group can undergo reduction to form reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituent positions, molecular formulas, and key applications of 2-Pyridinamine, 5-chloro-N-nitro- with related pyridine derivatives:
Key Observations:
- Substituent Position Effects : The nitro group at position 5 in 2-Chloro-5-nitropyridin-4-amine facilitates N–H···O hydrogen bonding, stabilizing its crystal structure . In contrast, hydroxyl or methyl groups (e.g., 5-Chloro-2-hydroxy-3-nitropyridine ) alter solubility and reactivity .
- Biological Activity: While nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) are potent carcinogens , nitro-substituted pyridinamines are primarily used in drug synthesis due to their electron-withdrawing properties, which enhance electrophilic substitution reactions .
Hydrogen Bonding and Crystallography
Q & A
Basic: What are the optimal synthetic routes for 2-Pyridinamine, 5-chloro-N-nitro-?
The synthesis typically involves sequential nitration and chlorination of pyridine derivatives. A common method starts with 2-aminopyridine, which undergoes nitration using fuming nitric acid in concentrated sulfuric acid at 45–50°C, followed by chlorination. Key parameters include temperature control (<50°C to avoid over-nitration) and pH adjustment during crystallization (pH ~6) to maximize yield . Reaction monitoring via TLC or HPLC is advised to track intermediates.
Basic: How can researchers characterize the purity of 2-Pyridinamine, 5-chloro-N-nitro-?
Purity analysis requires a combination of techniques:
- NMR spectroscopy : Confirm structural integrity by observing aromatic proton signals (δ 8.5–9.0 ppm for nitro-substituted pyridine) and chlorine-induced splitting patterns .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to detect impurities at 254 nm .
- Melting point determination : Compare observed values (105–108°C) with literature to assess crystallinity .
Basic: What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (particulate matter may trigger respiratory distress) .
- Waste disposal : Neutralize acidic byproducts (e.g., from nitration) before disposal, following institutional guidelines for halogenated nitro compounds .
Advanced: How does the nitro group influence reactivity in cross-coupling reactions?
The nitro group acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 5-chloro position. For example, palladium-catalyzed amination (Buchwald-Hartwig) with aryl amines proceeds efficiently at 80–100°C in toluene, using XPhos as a ligand. Competing side reactions (e.g., reduction of nitro to amine) can occur under high H2 pressure, requiring careful optimization of catalyst loading and reaction time .
Advanced: What computational methods predict the compound’s stability under varying pH?
DFT calculations (B3LYP/6-31G*) reveal protonation at the pyridine nitrogen under acidic conditions (pH < 3), destabilizing the nitro group. At pH > 8, hydrolysis of the chloro substituent is favored. MD simulations suggest aggregation tendencies in aqueous solutions, impacting bioavailability studies. Validate predictions experimentally via UV-Vis spectroscopy at pH 2–12 .
Advanced: How can researchers mitigate byproduct formation during synthesis?
- Byproduct identification : Common impurities include 2-amino-5-nitropyridine (incomplete chlorination) and 5-chloro-2-hydroxypyridine (hydrolysis). LC-MS with electrospray ionization (ESI+) detects these at m/z 140 [M+H]+ and 130 [M+H]+, respectively .
- Mitigation strategies :
Advanced: What are the challenges in analyzing degradation products?
Degradation under UV light or heat generates nitroso derivatives and chlorinated fragments. These can be analyzed via:
- GC-MS : Employ a DB-5MS column and EI ionization to identify volatile fragments (e.g., Cl−·NO2).
- XPS : Detect nitrogen speciation (nitro vs. nitroso) via N 1s binding energies (405–407 eV for nitro, 399–401 eV for nitroso) .
Advanced: What role does this compound play in medicinal chemistry research?
It serves as a precursor for antimalarial and antibiotic agents. For example, coupling with 4-aminobenzenesulfonamide yields sulfa drug analogs. Bioactivity assays (e.g., MIC testing against Plasmodium falciparum) require strict control of nitro group orientation, as stereoelectronic effects dictate target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
